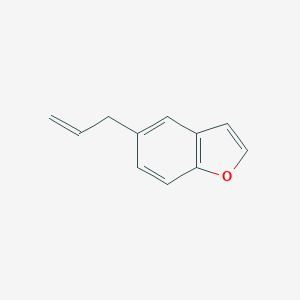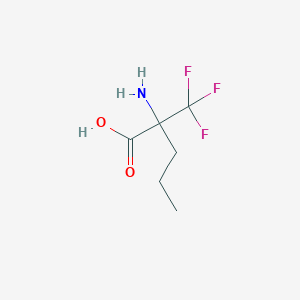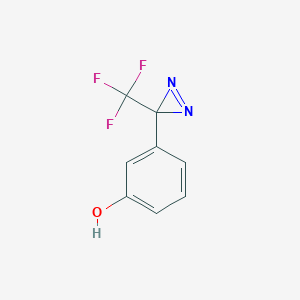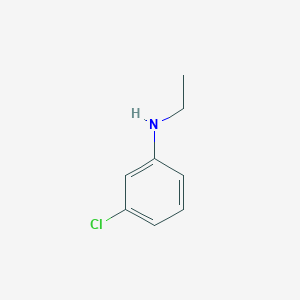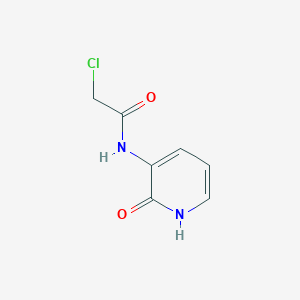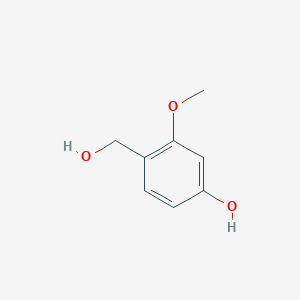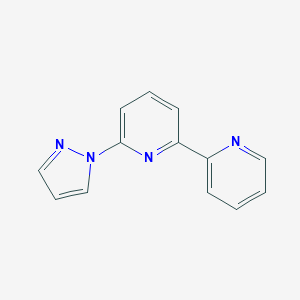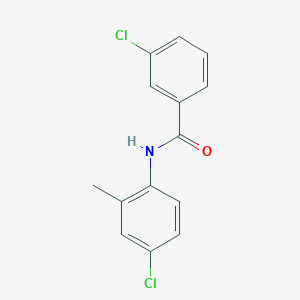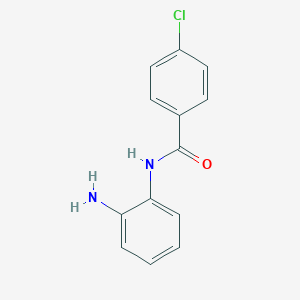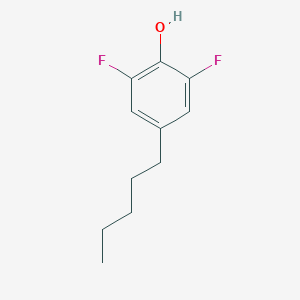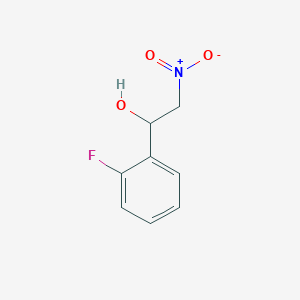![molecular formula C23H35NO15 B172835 [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 141342-92-9](/img/structure/B172835.png)
[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C23H35NO15 and its molecular weight is 565.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Activity
This compound has been studied for its potential use as a non-steroidal anti-inflammatory drug (NSAID). Derivatives of 5-acetamido-2-hydroxy benzoic acid, which is structurally related to the compound , have shown promising results in analgesic activity. These derivatives have been synthesized and their interactions with cyclooxygenase 2 (COX-2) receptors have been analyzed through in-vivo and in-silico studies, indicating a potential for reducing painful activity .
Anti-Inflammatory Properties
The anti-inflammatory properties of 5-acetamido-2-hydroxy benzoic acid derivatives have been explored through in-vivo studies. These studies have demonstrated a reduction in the behavior of abdominal writhing induced by acetic acid, suggesting an anti-inflammatory effect . This indicates that the compound could be further researched for its efficacy in treating inflammatory conditions.
Synthesis of Coumarin Derivatives
Coumarins are a class of compounds that have significant pharmaceutical and biological properties. The compound could be utilized in the synthesis of coumarin derivatives, which have been extensively researched for their anti-HIV, anticancer, anti-microbial, and anti-tumor activities, among others . The synthesis procedures often involve green chemistry approaches, which are environmentally friendly and sustainable.
Pharmacokinetic and Toxicological Predictions
Computational tools have been employed to predict the pharmacokinetic and toxicological properties of related compounds. These studies are crucial for understanding the bioavailability, binding affinity, and safety profile of new drug candidates before they proceed to clinical trials .
Design of Safer Drug Candidates
The design and synthesis of safer drug candidates are ongoing challenges in pharmaceutical research. The compound’s derivatives have supported the design of novel candidates with better activity and lower side effects, as indicated by their enhanced selectivity over COX-2 receptors .
Computational-Driven Molecule Design
The compound has relevance in the field of computational-driven molecule design, particularly in drug discovery. The structural elucidation of derivatives using NMR techniques and the analysis of binding affinities through docking studies are part of the process to design more effective and safer drugs .
properties
IUPAC Name |
[6-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSIDYFMHBBYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

